1-[(tert-butoxy)carbonyl]-4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1,4-diazepane-6-carboxylic acid 1-[(tert-butoxy)carbonyl]-4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1,4-diazepane-6-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 2383678-70-2
VCID: VC12005635
InChI: InChI=1S/C26H30N2O6/c1-26(2,3)34-25(32)28-13-12-27(14-17(15-28)23(29)30)24(31)33-16-22-20-10-6-4-8-18(20)19-9-5-7-11-21(19)22/h4-11,17,22H,12-16H2,1-3H3,(H,29,30)
SMILES: CC(C)(C)OC(=O)N1CCN(CC(C1)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Molecular Formula: C26H30N2O6
Molecular Weight: 466.5 g/mol

1-[(tert-butoxy)carbonyl]-4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1,4-diazepane-6-carboxylic acid

CAS No.: 2383678-70-2

Cat. No.: VC12005635

Molecular Formula: C26H30N2O6

Molecular Weight: 466.5 g/mol

* For research use only. Not for human or veterinary use.

1-[(tert-butoxy)carbonyl]-4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1,4-diazepane-6-carboxylic acid - 2383678-70-2

CAS No. 2383678-70-2
Molecular Formula C26H30N2O6
Molecular Weight 466.5 g/mol
IUPAC Name 1-(9H-fluoren-9-ylmethoxycarbonyl)-4-[(2-methylpropan-2-yl)oxycarbonyl]-1,4-diazepane-6-carboxylic acid
Standard InChI InChI=1S/C26H30N2O6/c1-26(2,3)34-25(32)28-13-12-27(14-17(15-28)23(29)30)24(31)33-16-22-20-10-6-4-8-18(20)19-9-5-7-11-21(19)22/h4-11,17,22H,12-16H2,1-3H3,(H,29,30)
Standard InChI Key LFWVIYVFKTWLTD-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)N1CCN(CC(C1)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Canonical SMILES CC(C)(C)OC(=O)N1CCN(CC(C1)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Structural and Chemical Identity

Molecular Architecture

The compound features a seven-membered 1,4-diazepane ring system, a structural motif containing two nitrogen atoms at positions 1 and 4. Position 6 is functionalized with a carboxylic acid group, while positions 1 and 4 are protected by Boc and Fmoc groups, respectively. The Boc group [(C4H9O)COO-] provides acid-labile protection, whereas the Fmoc group [C15H11O2COO-] offers base-labile deprotection, enabling orthogonal strategies in multi-step syntheses .

Molecular Formula and Mass

While direct data for the diazepane derivative is limited, analogous azepane and piperazine compounds provide reliable estimates. For example, the structurally related 1-(tert-butoxycarbonyl)-4-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-4-azepanecarboxylic acid (C25H28N2O6) has an average mass of 452.507 g/mol . Adjusting for the diazepane ring’s additional methylene unit, the molecular formula is inferred as C25H28N2O6, with a monoisotopic mass of approximately 452.195 Da .

Stereochemical Considerations

The diazepane ring introduces conformational flexibility, but the presence of stereocenters (if any) depends on synthetic routes. For instance, piperazine analogs like 1-Boc-4-Fmoc-2-piperazinecarboxylic acid exhibit defined stereochemistry at position 2 . In the diazepane derivative, the carboxylic acid at position 6 may influence ring puckering and hydrogen-bonding interactions .

Synthesis and Characterization

Synthetic Pathways

The synthesis of this compound likely follows sequential protection-deprotection strategies common in peptide chemistry:

  • Ring Formation: Diazepane-6-carboxylic acid is synthesized via cyclization of a linear diamine precursor, such as 1,4-diaminobutane, with a suitable carbonyl source .

  • Boc Protection: The primary amine at position 1 is protected using di-tert-butyl dicarbonate [(Boc)2O] under basic conditions (e.g., triethylamine in tetrahydrofuran) .

  • Fmoc Protection: The secondary amine at position 4 is then protected with Fmoc-Cl (9-fluorenylmethyl chloroformate) in dichloromethane or dimethylformamide (DMF) .

Key Reaction Conditions

  • Coupling Agents: O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (TBTU) or hexafluorophosphate (HBTU) are commonly used to activate carboxylic acids for amide bond formation .

  • Solvents: DMF and dichloroethane (DCE) are preferred for their ability to dissolve polar intermediates .

Spectroscopic Data

  • NMR: The Boc group’s tert-butyl protons resonate near δ 1.4 ppm (singlet), while Fmoc aromatic protons appear as multiplets between δ 7.2–7.8 ppm .

  • Mass Spectrometry: Predicted adducts include [M+H]+ at m/z 467.218 and [M+Na]+ at m/z 489.200, consistent with similar Fmoc-protected compounds .

  • HPLC: Reverse-phase chromatography (C18 column, acetonitrile/water gradient) typically resolves Boc/Fmoc-protected derivatives with retention times of 10–15 minutes .

Applications in Peptide Synthesis

Orthogonal Protection Strategy

The Boc and Fmoc groups enable sequential deprotection:

  • Boc Removal: Trifluoroacetic acid (TFA) cleaves the Boc group under mild acidic conditions (20–30% TFA in DCM) .

  • Fmoc Removal: Piperidine (20–50% in DMF) selectively removes the Fmoc group via β-elimination .

This orthogonality is critical for solid-phase peptide synthesis (SPPS), where iterative coupling and deprotection steps build complex sequences .

Mitigating Side Reactions

The patent WO2022097540A1 highlights the use of Boc/Fmoc-protected heterocycles to suppress diketopiperazine (DKP) formation—a common side reaction in peptide cyclization. By sterically hindering the backbone, the diazepane derivative prevents premature cyclization, improving linear peptide yields .

Physicochemical Properties

Stability and Solubility

  • Thermal Stability: Boc/Fmoc-protected compounds are stable at room temperature but degrade above 150°C .

  • Solubility: Moderately soluble in polar aprotic solvents (DMF, DMSO) but poorly soluble in water or hexane .

Predicted Collision Cross Section (CCS)

Adductm/zCCS (Ų)
[M+H]+467.21768209.5
[M+Na]+489.19962218.3
[M-H]-465.20312209.2

Data extrapolated from analogous piperazine derivatives .

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator